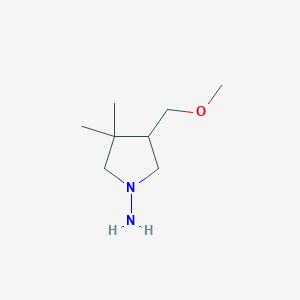
2-(3-(tetrahidro-2H-tiopirano-4-il)-1,2,4-oxadiazol-5-il)acetonitrilo
Descripción general
Descripción
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile (THTOA) is an organic compound that has been studied for its potential applications in scientific research. It is an organosulfur compound with a unique structure that has made it attractive for a variety of applications due to its ability to interact with other molecules and form complex structures. THTOA has been studied for its potential to serve as a catalyst in organic synthesis, as well as its potential to be used in therapeutic applications.
Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Los compuestos que contienen el farmacoforo tetrahidro-2H-tiopirano-4-il han demostrado una actividad anticonvulsiva significativa en modelos como las convulsiones inducidas por pentilentetrazol. Esto sugiere posibles aplicaciones en el desarrollo de nuevos tratamientos para la epilepsia y otros trastornos convulsivos .
Propiedades Antimicrobianas
La investigación ha indicado que los derivados de este compuesto pueden poseer propiedades antimicrobianas, lo que podría ser útil para crear nuevos antibióticos o antisépticos para combatir las cepas resistentes de bacterias y otros patógenos .
Investigación sobre el VIH
Los derivados de los anillos de tiazol, que son estructuralmente similares al anillo de tetrahidro-2H-tiopirano, se han sintetizado y probado para determinar su actividad contra las funciones de la transcriptasa inversa del virus VIH-1. Esto indica posibles aplicaciones en el desarrollo de fármacos antirretrovirales .
Estándares Químicos y Calibración
El Instituto Nacional de Estándares y Tecnología (NIST) ha incluido compuestos como el tetrahidro-2H-tiopirano en su base de datos, lo que sugiere su uso como un estándar químico o agente de calibración en diversas mediciones científicas .
Mecanismo De Acción
Target of Action
Similar compounds derived from dihydro-2h-thiopyran-4(3h)-one have shown strong activity against candida spp, a type of yeast, and Gram-positive bacteria .
Mode of Action
It’s worth noting that related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may interact with specific receptors or enzymes in the target organisms, leading to inhibition of essential biological processes.
Biochemical Pathways
and Gram-positive bacteria . This suggests that these compounds may interfere with the metabolic pathways essential for the survival and growth of these organisms.
Result of Action
Related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may lead to the death of microbial cells and the suppression of seizure activity.
Action Environment
and Gram-positive bacteria suggests that these compounds may be effective in diverse environments, including those inhabited by these organisms .
Análisis Bioquímico
Biochemical Properties
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antimicrobial and anticonvulsant activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including its ability to inhibit the growth of certain bacterial and fungal strains . Additionally, it has shown anticonvulsant properties, affecting neuronal cells and altering their excitability .
Molecular Mechanism
At the molecular level, 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but its effects can change over time. For instance, prolonged exposure to the compound can lead to degradation, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular functions, including antimicrobial and anticonvulsant activities .
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile vary with dosage. Lower doses have been found to be effective in exhibiting antimicrobial and anticonvulsant properties without significant adverse effects . Higher doses can lead to toxicity and adverse effects, including impaired motor skills and other physiological changes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, its effects on metabolic flux and metabolite levels have been observed in various studies .
Transport and Distribution
The transport and distribution of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGIRFBFTPUDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1479148.png)



![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479154.png)
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1479158.png)